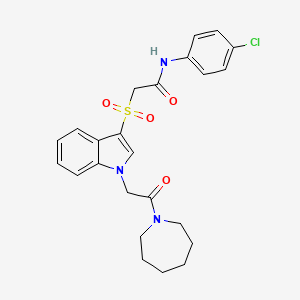

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide

CAS No.: 878059-17-7

Cat. No.: VC4357701

Molecular Formula: C24H26ClN3O4S

Molecular Weight: 488

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878059-17-7 |

|---|---|

| Molecular Formula | C24H26ClN3O4S |

| Molecular Weight | 488 |

| IUPAC Name | 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-chlorophenyl)acetamide |

| Standard InChI | InChI=1S/C24H26ClN3O4S/c25-18-9-11-19(12-10-18)26-23(29)17-33(31,32)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29) |

| Standard InChI Key | RELRTAUGYVQMOU-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Cl |

Introduction

Synthesis

The synthesis of similar compounds typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yields and purity of the final product. The general synthetic route may include:

-

Step 1: Formation of the indole core.

-

Step 2: Introduction of the azepane ring.

-

Step 3: Sulfonylation reaction.

-

Step 4: Acetamide formation.

Each step requires precise control over temperature, pH, and reaction time.

Potential Biological Activities

Compounds with similar structures are studied for their potential biological activities, particularly in inhibiting cellular processes. For example, some indole-based compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, suggesting potential anticancer properties.

Research Findings

While specific research findings for 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide are not available, similar compounds have shown promise in medicinal chemistry. The mechanism of action for these compounds is often linked to their ability to interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.

Characterization Techniques

Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are commonly used for the characterization of these compounds. These methods help confirm the structure and purity of the synthesized molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume